molecular formula C22H21FN2O7 B12457463 2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12457463
M. Wt: 444.4 g/mol
InChI Key: COQFMTYEAONEJX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a fluorophenyl group, a dimethoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate reagent to form the fluorophenyl intermediate.

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reagent to form the dimethoxyphenyl intermediate.

    Coupling Reaction: The two intermediates are then coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Cyclization: The coupled product undergoes cyclization to form the pyrrolidine ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and dimethoxyphenyl groups contribute to the compound’s binding affinity and specificity. The pyrrolidine ring plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of fluorophenyl and dimethoxyphenyl groups, along with the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H21FN2O7

Molecular Weight

444.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 1-[(3,5-dimethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H21FN2O7/c1-30-17-7-14(8-18(10-17)31-2)21(28)24-25-11-15(9-20(25)27)22(29)32-12-19(26)13-3-5-16(23)6-4-13/h3-8,10,15H,9,11-12H2,1-2H3,(H,24,28)

InChI Key

COQFMTYEAONEJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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